An In-Depth Technical Guide to 2-(3-Methylphenoxy)acetamide (CAS Number: 10017-53-5)
An In-Depth Technical Guide to 2-(3-Methylphenoxy)acetamide (CAS Number: 10017-53-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methylphenoxy)acetamide (CAS No. 10017-53-5), a member of the phenoxyacetamide class of organic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information on its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses the potential biological activities and applications inferred from related structures. This guide aims to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry interested in the therapeutic potential of phenoxyacetamide derivatives.
Introduction
Phenoxyacetamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The core structure, characterized by a phenoxy group linked to an acetamide moiety, provides a versatile scaffold for structural modifications to modulate pharmacokinetic and pharmacodynamic properties. 2-(3-Methylphenoxy)acetamide, with its distinct substitution pattern on the phenyl ring, presents an interesting candidate for further investigation within this class. This guide synthesizes the available information to provide a detailed technical profile of this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 2-(3-Methylphenoxy)acetamide is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-(3-Methylphenoxy)acetamide
| Property | Value | Source(s) |
| CAS Number | 10017-53-5 | [1][][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][] |
| Molecular Weight | 165.19 g/mol | [][3] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 118 °C | [3] |
| Boiling Point | 356.9 ± 25.0 °C (Predicted) | [3] |
| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.42 ± 0.40 (Predicted) | [3] |
| Solubility | Moderately soluble in organic solvents | [1] |
Synthesis of 2-(3-Methylphenoxy)acetamide
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would proceed in two main steps:
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Formation of the Phenoxide: 3-Methylphenol (m-cresol) is deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 3-methylphenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Substitution: The 3-methylphenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage, yielding 2-(3-Methylphenoxy)acetamide.
Diagram 1: Proposed Williamson Ether Synthesis of 2-(3-Methylphenoxy)acetamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Williamson ether synthesis involving phenols and chloroacetamide derivatives.[5] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary.
Materials:
-
3-Methylphenol (m-cresol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
2-Chloroacetamide
-
Solvent (e.g., ethanol, acetone, or DMF)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve 3-methylphenol in a suitable solvent. Add an equimolar amount of a strong base (e.g., NaOH) and stir the mixture until the phenol is completely converted to the phenoxide.
-
Reaction with 2-Chloroacetamide: To the phenoxide solution, add an equimolar amount of 2-chloroacetamide.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, acidify the mixture with HCl to neutralize any remaining base.
-
Extraction: Extract the aqueous mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Analytical Characterization (Anticipated)
Although experimental spectra for 2-(3-Methylphenoxy)acetamide are not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl protons, a singlet for the methylene (-OCH₂-) protons, and broad signals for the amide (-NH₂) protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for:
-
N-H stretching of the primary amide around 3350-3180 cm⁻¹.
-
C-H stretching of the aromatic and aliphatic groups around 3100-2850 cm⁻¹.
-
C=O stretching (Amide I band) of the amide group around 1650 cm⁻¹.
-
N-H bending (Amide II band) around 1640-1600 cm⁻¹.
-
C-O-C stretching of the ether linkage around 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 165. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the acetamide group.
Potential Biological Activity and Applications
The phenoxyacetamide scaffold is a well-established pharmacophore with a diverse range of biological activities.[3] While specific studies on 2-(3-Methylphenoxy)acetamide are lacking, its structural similarity to other bioactive compounds suggests potential for several therapeutic applications.
Inferred Biological Activities
-
Analgesic and Anti-inflammatory: Many phenoxyacetamide derivatives have shown potent analgesic and anti-inflammatory effects, often attributed to their ability to modulate inflammatory pathways.[3]
-
Antimicrobial Activity: The phenoxyacetamide core is present in various compounds with antibacterial and antifungal properties.
-
Herbicidal and Agrochemical Applications: The structural motif of 2-(3-Methylphenoxy)acetamide is related to phenoxyacetic acid herbicides, suggesting potential applications in agriculture.[1]
Drug Development and Research
2-(3-Methylphenoxy)acetamide can serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs.[1] Its structure allows for further modifications to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Diagram 2: Potential Application Areas of 2-(3-Methylphenoxy)acetamide.
Safety and Handling
Based on the available safety data sheet for 2-(3-Methylphenoxy)acetamide and general knowledge of related compounds, the following precautions should be observed.[7]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
-
Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[1][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
Conclusion
2-(3-Methylphenoxy)acetamide, CAS number 10017-53-5, is a compound of interest within the broader class of phenoxyacetamides. While specific experimental data on its synthesis, analytical characteristics, and biological activity are not extensively documented in public literature, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The probable synthetic route via Williamson ether synthesis is straightforward, and its structure suggests potential for a range of biological activities. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and drug development.
References
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Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 14, 2026, from [Link]
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2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
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2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). Scientific Reports. Retrieved January 14, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). Molecules. Retrieved January 14, 2026, from [Link]
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Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). (n.d.). NUCMEDCOR. Retrieved January 14, 2026, from [Link]
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